N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name reflects its intricate structure, which includes a triazolo-pyridine core and sulfonamide functionality. The molecular formula is C22H22N4O3S, and it has a molecular weight of 422.5 g/mol. This compound is classified under sulfonamides and triazoles, which are known for their diverse biological activities, including antimicrobial and antitumor properties .
The synthesis of N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be approached through several methods. One common method involves the reaction of an appropriate sulfonamide with hydrazine derivatives to form the triazole ring. The synthesis typically includes these steps:
This multi-step synthesis requires careful control of reaction conditions and purification processes to ensure high yield and purity .
The molecular structure of N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is characterized by:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| InChI | InChI=1S/C22H22N4O3S |
| SMILES | Cc1cccc(c1)C(C)Cc2n[nH]c(=c2S(=O)(=O)N)C(=N)N |
This structural complexity suggests potential interactions with biological targets .
The reactivity of N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be explored through various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is primarily linked to its interaction with specific biological targets:
Quantitative structure–activity relationship studies indicate that modifications at specific positions on the aromatic rings can significantly enhance binding affinity and biological efficacy .
N-[(3-methoxyphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7